N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a methyl group attached to the oxazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups to the chlorophenyl moiety .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound shares the chlorophenyl group but has a different core structure, leading to distinct biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a chlorophenyl group, but with a thiadiazole ring, showing different chemical reactivity and applications.
Uniqueness
N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific oxazole ring structure combined with the chlorophenyl, ethyl, and methyl groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H13ClN2O2 |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-11-12(8(2)18-16-11)13(17)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,17) |
InChI Key |
DUQBWBVNGKBLAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.